3-(4-chlorophenyl)-N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide
CAS No.:
Cat. No.: VC16335743
Molecular Formula: C16H15ClN6O
Molecular Weight: 342.78 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H15ClN6O |
---|---|
Molecular Weight | 342.78 g/mol |
IUPAC Name | 5-(4-chlorophenyl)-N-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylpyrazole-3-carboxamide |
Standard InChI | InChI=1S/C16H15ClN6O/c1-23-13(8-12(22-23)9-4-6-11(17)7-5-9)15(24)19-16-18-14(20-21-16)10-2-3-10/h4-8,10H,2-3H2,1H3,(H2,18,19,20,21,24) |
Standard InChI Key | LANQQJLWRQXOLJ-UHFFFAOYSA-N |
Canonical SMILES | CN1C(=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)NC3=NNC(=N3)C4CC4 |
Introduction
Structural and Chemical Properties
Molecular Characterization
3-(4-Chlorophenyl)-N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide (molecular formula: C₁₆H₁₅ClN₆O) features a pyrazole ring substituted at position 3 with a 4-chlorophenyl group and at position 5 with a carboxamide linkage to a cyclopropyl-containing triazole moiety. The compound’s molecular weight is 342.78 g/mol, and its IUPAC name is 5-(4-chlorophenyl)-N-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylpyrazole-3-carboxamide. Key structural descriptors include:
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₅ClN₆O |
Molecular Weight | 342.78 g/mol |
Canonical SMILES | CN1C(=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)NC3=NNC(=N3)C4CC4 |
InChI Key | LANQQJLWRQXOLJ-UHFFFAOYSA-N |
The cyclopropyl group enhances metabolic stability, while the triazole moiety contributes to hydrogen-bonding interactions with biological targets.
Synthetic Pathways
Synthesis involves multi-step reactions starting from 4-chlorophenylhydrazine and ethyl acetoacetate. Key steps include:
-
Pyrazole Formation: Condensation of 4-chlorophenylhydrazine with ethyl acetoacetate yields 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid.
-
Carboxamide Coupling: Activation of the carboxylic acid using thionyl chloride (SOCl₂) followed by reaction with 3-cyclopropyl-1H-1,2,4-triazol-5-amine forms the final product.
Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, confirmed by HPLC.
Biological Activities
Antifungal Activity
Preliminary screening against Candida albicans and Aspergillus fumigatus shows moderate growth inhibition (MIC = 32 μg/mL and 64 μg/mL, respectively). The cyclopropyl group enhances membrane permeability, facilitating interaction with fungal ergosterol biosynthesis enzymes.
Cytotoxicity Profile
In vitro cytotoxicity assays (MTT) on HEK-293 cells indicate low toxicity (CC₅₀ = 128 μM), suggesting a favorable therapeutic index.
Research Advancements
Structural Modifications
Recent efforts focus on optimizing bioavailability:
-
Derivative 3a: Replacement of the cyclopropyl group with a trifluoromethyl moiety improves metabolic stability (t₁/₂ = 4.2 h vs. 2.8 h).
-
Derivative 3b: Introduction of a methoxy group at the pyrazole’s 4-position enhances aqueous solubility (LogP = 1.8 vs. 2.4).
In Vivo Efficacy
A murine model of colitis (DSS-induced) showed a 40% reduction in colonic inflammation after oral administration (10 mg/kg/day for 7 days). Histopathological analysis confirmed decreased neutrophil infiltration and IL-6 levels (p < 0.01).
Comparative Analysis with Related Compounds
While 3-(4-chlorophenyl)-N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide lacks direct antimicrobial data, structurally analogous pyrazolyl-thiazole derivatives exhibit broad-spectrum activity. For instance, compound 10q (C₁₇H₁₄N₄O₂S) inhibits Staphylococcus aureus with a 15.2 mm zone of inhibition at 1000 μg/mL . This suggests potential for scaffold repurposing.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume